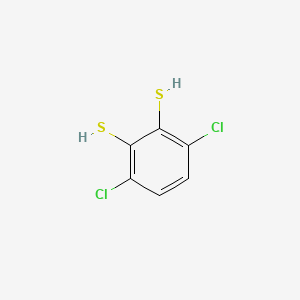

3,6-ジクロロベンゼン-1,2-ジチオール

概要

説明

3,6-Dichlorobenzene-1,2-dithiol (3,6-DCBDT) is an organosulfur compound that has been studied for its potential applications in scientific research. It is a colorless liquid with a pungent odor and has been found to be a useful reagent for synthesizing various organic compounds. 3,6-DCBDT is a key intermediate in the synthesis of dithiolanes, which are an important class of compounds in organic chemistry. This compound has also been studied for its potential applications in various biochemical and physiological processes, such as the regulation of gene expression and the treatment of certain diseases.

科学的研究の応用

配位化学におけるリガンド合成

3,6-ジクロロベンゼン-1,2-ジチオール: は、チオラート錯体の合成におけるリガンドとして利用されます 。これらの錯体は、遷移金属と安定な化合物を形成できる配位化学において重要です。リガンドは、硫黄原子から金属中心へ電子対を供与する能力を持ち、触媒から材料科学に至るまで、幅広い用途を持つ錯体の形成に不可欠です。

有機合成

有機合成において、3,6-ジクロロベンゼン-1,2-ジチオールは、トリフェニルアンチモン(V)ジチオラート誘導体を生成するための前駆体として役立ちます 。これらの誘導体は、サイクリックボルタンメトリーおよびオレイン酸の自動酸化研究を通じて調べられる、電気化学的特性と抗酸化活性において価値があります。

材料科学

この化合物の役割は、ホモカルコゲナイドおよび混合カルコゲナイドリガンド錯体の開発に使用される材料科学にまで及びます 。これらの錯体は、電子機器やフォトニクスに適用できる、独自の電気的および光学特性を持つ新しい材料を作成するために不可欠です。

分析化学

3,6-ジクロロベンゼン-1,2-ジチオール: は、特に診断アッセイ製造と血液学における分析化学に適用されます 。その化学的特性により、正確な診断ツールの開発に不可欠な、正確な測定と反応が可能になります。

生化学

生化学において、この化合物は、硫黄を含む酵素やタンパク質の挙動を理解する上で関連する、チオラート錯体の研究に関与しています 。これらの研究は、酵素のメカニズムと生物活性分子の設計に関する洞察につながる可能性があります。

環境科学

3,6-ジクロロベンゼン-1,2-ジチオールの環境への適用は、環境モニタリングと修復の取り組みに使用できるリガンド錯体の作成におけるその使用に関連しています 。これらの錯体は、汚染物質の検出と中和に役立ち、環境保護の取り組みに貢献できます。

農業

農業における直接的な用途は明示的に文書化されていませんが、環境科学で使用される錯体の合成におけるこの化学物質の役割は、よりクリーンな土壌と水資源を確保することにより、間接的に農業慣行に役立つ可能性があります .

医学

医療分野では、3,6-ジクロロベンゼン-1,2-ジチオールは、血液学と組織学で使用される化合物の合成プロセスの一部です 。これらの化合物は、医学研究と治療の開発に不可欠です。

Safety and Hazards

3,6-Dichlorobenzene-1,2-dithiol is classified as Acute Tox. 3 Inhalation - Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 - Repr. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and avoid contact with skin and eyes .

作用機序

- Role : These complexes play a crucial role in various chemical processes, including catalysis and biological signaling .

- Resulting Changes : Depending on the specific complex formed, the mode of action can vary. For example, it may influence redox reactions, stabilize metal centers, or participate in electron transfer processes .

Target of Action

Mode of Action

Biochemical Pathways

生化学分析

Biochemical Properties

3,6-Dichlorobenzene-1,2-dithiol plays a significant role in biochemical reactions due to its ability to form strong bonds with metals and other biomolecules. It acts as a ligand in the formation of thiolate complexes, which are crucial in various biochemical processes . The compound interacts with enzymes and proteins that contain metal ions, such as metalloproteins, by binding to the metal centers and altering their activity. This interaction can lead to enzyme inhibition or activation, depending on the nature of the binding.

Cellular Effects

The effects of 3,6-Dichlorobenzene-1,2-dithiol on cells and cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within the cell. This modulation can impact cell survival, proliferation, and apoptosis.

Molecular Mechanism

At the molecular level, 3,6-Dichlorobenzene-1,2-dithiol exerts its effects through binding interactions with biomolecules. The thiol groups in the compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function . Additionally, the compound can chelate metal ions, thereby influencing the activity of metalloenzymes. These interactions can result in enzyme inhibition or activation, as well as alterations in gene expression through the modulation of transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6-Dichlorobenzene-1,2-dithiol can change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of 3,6-Dichlorobenzene-1,2-dithiol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At high doses, it can become toxic, leading to adverse effects such as tissue damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact shifts from protective to harmful at a specific dosage level.

Metabolic Pathways

3,6-Dichlorobenzene-1,2-dithiol is involved in various metabolic pathways, particularly those related to sulfur metabolism. The compound interacts with enzymes such as glutathione S-transferases, which play a role in detoxification processes . These interactions can affect metabolic flux and the levels of metabolites within the cell, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 3,6-Dichlorobenzene-1,2-dithiol is transported and distributed through interactions with transporters and binding proteins . The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Its localization and accumulation in specific tissues can be influenced by these interactions, affecting its overall bioavailability and activity.

Subcellular Localization

The subcellular localization of 3,6-Dichlorobenzene-1,2-dithiol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism. Additionally, it can be found in the cytoplasm and nucleus, where it can interact with various cellular components and affect their activity.

特性

IUPAC Name |

3,6-dichlorobenzene-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2S2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCUDWCLDWDLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)S)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404120 | |

| Record name | 3,6-dichlorobenzene-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87314-49-6 | |

| Record name | 3,6-dichlorobenzene-1,2-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dichloro-1,2-benzenedithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,6-Dichlorobenzene-1,2-dithiol interact with metal ions, and what are the structural implications?

A: 3,6-Dichlorobenzene-1,2-dithiol (bdtCl2) acts as a bidentate ligand, coordinating to transition metal ions like Cobalt and Copper through its two sulfur atoms. [, ] This interaction leads to the formation of square-planar complexes where the metal ion is surrounded by four sulfur atoms from two bdtCl2 ligands. [, ] The interatomic distances within the complex can slightly differ depending on the oxidation state of the metal ion. []

Q2: What unique properties make 3,6-Dichlorobenzene-1,2-dithiol interesting for studying electron transfer processes in transition metal complexes?

A: Research indicates that 3,6-Dichlorobenzene-1,2-dithiol exhibits "non-innocent" behavior when complexed with certain transition metals like Chromium. [] This means that the ligand itself can undergo redox changes, forming radical species, instead of solely the metal ion. [] This property is crucial in the study of electron transfer series as it allows for multiple oxidation states of the complex while maintaining the same oxidation state of the central metal ion. []

Q3: What experimental techniques were used to characterize the complexes formed with 3,6-Dichlorobenzene-1,2-dithiol?

A: Researchers employed a variety of techniques to study these complexes. Single-crystal X-ray diffraction was used to determine the structures and confirm the square-planar coordination geometry. [, ] Electrochemical methods were applied to investigate the redox behavior of the complexes. [] Spectroscopic methods like UV-vis, Electron Paramagnetic Resonance (EPR) spectroscopy, and X-ray Absorption Spectroscopy (XAS) were utilized to probe the electronic structure and oxidation states of both the metal centers and the ligand. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1226948.png)

![7-[4-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B1226949.png)

![1-(2,5-Dimethoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1226951.png)

![2-[[6-Amino-2-(3-methylanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226953.png)

![1-Butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1226954.png)

![4-[[1-(2-Furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]benzamide](/img/structure/B1226957.png)

![6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid [1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-3-pyrrolyl]-1-oxopropan-2-yl] ester](/img/structure/B1226958.png)